5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both bromine and nitro functional groups attached to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with 4-nitrobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or chemical reductants like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that damage cellular components.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, which is crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and electronic properties.
5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical behavior.
5-(3-bromophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which significantly changes its chemical and biological properties.
Uniqueness
The presence of both bromine and nitro groups in 5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the nitro group contributes to its biological activity and electronic properties.
Properties
IUPAC Name |
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)14-16-13(17-21-14)9-4-6-12(7-5-9)18(19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSJWBHJKKTDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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